Inositol mono orthoformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Inositol mono orthoformate is a type of myo-inositol orthoester . It plays a vital role in many cellular functions including cell growth, migration, differentiation, apoptosis, and endocytosis . It has been extensively utilized as a synthetic precursor for inositol derivatives .

Synthesis Analysis

Acid hydrolysis of myo-inositol 1,3,5-orthoesters, apart from orthoformates, exclusively affords the corresponding 2-O-acyl myo-inositol products . These C-2-substituted inositol derivatives provide valuable precursors for rapid and highly efficient routes to 2-O-acyl inositol 1,3,4,5,6-pentakisphosphates and myo-inositol 1,3,4,5,6-pentakisphosphate .Molecular Structure Analysis

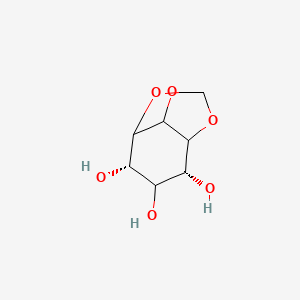

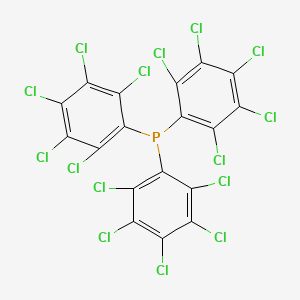

The Inositol mono orthoformate molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 3 hydroxyl group(s), 3 secondary alcohol(s), and 3 ether(s) (aliphatic) .Chemical Reactions Analysis

Acid hydrolysis of myo-inositol 1,3,5-orthoesters, apart from orthoformates, exclusively affords the corresponding 2-O-acyl myo-inositol products . This reaction occurs via a 1,2-bridged five-membered ring dioxolanylium ion intermediate observed by NMR spectroscopy .Scientific Research Applications

- Inositol mono orthoformate is used in the synthesis of O- and C-methylated inositols like d- and l-ononitol, d- and l-laminitol, mytilitol, and scyllo-inositol methyl ether, starting from myo-inositol (Sarmah, Shashidhar, Sureshan, Gonnade, & Bhadbhade, 2005).

- It assists in the O-alkylation of myo-inositol orthoformates, facilitating the formation of symmetrical or mono-alkylated myo-inositol orthoformates (Das & Shashidhar, 1997).

- Inositol orthoesters, including orthoformates, are precursors for stereodefined hexakis polyoxygenated cyclohexanes, important in studying metal ion coordination (Paquette, Selvaraj, Keller, & Brodbelt, 2005).

- Myo-inositol orthoformate is used in synthesizing important compounds with anticancer properties, like 2-O-acyl inositol 1,3,4,5,6-pentakisphosphates (Godage, Riley, Woodman, Thomas, Mahon, & Potter, 2013).

- It is a key component in the total synthesis of myo-inositol phosphates, including myo-inositol 2-phosphate and myo-inositol 1,3,4,5-tetrakisphosphate (Billington, Baker, Kulagowski, Mawer, Vacca, Desolms, & Huff, 1989).

- Inositol-based tris(spirotetrahydrofuranyl) ionophores, derived from inositol orthoformate, show high selectivity for lithium ion binding (Paquette & Tae, 2001).

Mechanism of Action

Future Directions

Inositol mono orthoformate and other myo-inositol orthoesters have been extensively utilized as synthetic precursors for inositol derivatives . They provide valuable precursors for rapid and highly efficient routes to biologically interesting and anticancer properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods.

properties

IUPAC Name |

(4S,6R)-2,9,10-trioxatricyclo[5.2.1.03,8]decane-4,5,6-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-1-2(9)4-6-5(3(1)10)12-7(11-4)13-6/h1-10H/t1?,2-,3+,4?,5?,6?,7? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXHBBXQFNRUAE-XKJLXWSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C2C3C(C1O)OC(O2)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1(C([C@@H](C2C3C1OC(O2)O3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Cyanomethyl)phenyl]boronic acid](/img/structure/B579326.png)

![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)

![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)

![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)